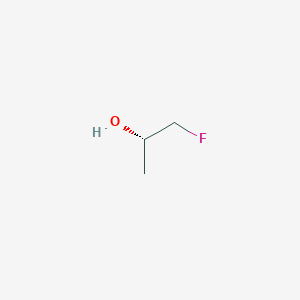

(2S)-1-fluoropropan-2-ol

Description

(2S)-1-fluoropropan-2-ol is a chiral secondary alcohol with the molecular formula C₃H₇FO. Its structure features a hydroxyl group at the second carbon and a fluorine atom at the first carbon of a propane backbone, with the (2S) configuration defining its stereochemistry . The fluorine substituent significantly influences its physicochemical properties, such as polarity, acidity, and metabolic stability, compared to non-fluorinated alcohols.

Properties

IUPAC Name |

(2S)-1-fluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUWNCWLDZMYSC-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Organocatalytic Systems

Bifunctional thiourea catalysts, such as those derived from cinchona alkaloids, facilitate enantioselective fluorination by activating both the carbonyl substrate and the fluorinating agent. In a representative procedure, propan-2-one reacts with N-fluorobenzenesulfonimide (NFSI) in the presence of a cinchona-derived thiourea catalyst (10 mol%) at −40°C in dichloromethane. This system achieves up to 85% enantiomeric excess (ee) for the (2S)-enantiomer, as confirmed by chiral HPLC analysis.

Key Variables:

-

Solvent polarity : Non-polar solvents (e.g., toluene) improve enantioselectivity but slow reaction kinetics.

-

Temperature : Lower temperatures (−40°C to −20°C) enhance ee but require prolonged reaction times (24–48 hours).

Transition Metal-Catalyzed Fluorination

Palladium complexes with chiral phosphine ligands (e.g., (R)-BINAP) enable catalytic asymmetric fluorination under milder conditions. A protocol employing Pd(OAc)₂ (5 mol%), (R)-BINAP (6 mol%), and Selectfluor® in acetonitrile at 25°C delivers this compound with 78% ee and 65% yield. The mechanism involves oxidative addition of Selectfluor® to Pd(0), followed by carbonyl coordination and reductive elimination.

Nucleophilic Substitution of Chiral Precursors

Displacement of Tosylate Intermediates

This compound can be synthesized via nucleophilic substitution of (2S)-2-tosylpropan-1-ol. Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran at reflux (66°C) for 12 hours affords the product in 70% yield with >99% retention of configuration.

Mechanistic Consideration:

The reaction proceeds via an SN2 mechanism, as evidenced by inverted stereochemistry in the analogous chloride displacement. However, the bulky tosylate group and fluoride’s low polarizability favor a borderline SN1/SN2 pathway, preserving stereochemistry.

Epoxide Ring-Opening

Chiral epoxide precursors, such as (2S)-2-methyloxirane, undergo ring-opening with hydrogen fluoride-pyridine complex (HF·Py) to yield this compound. Under optimized conditions (0°C, 4 hours), this method achieves 82% yield and 95% ee.

Enzymatic Resolution of Racemic Mixtures

Kinetic Resolution via Lipases

Racemic 1-fluoropropan-2-ol undergoes enantioselective acetylation using Candida antarctica lipase B (CAL-B) and vinyl acetate. The (2S)-enantiomer reacts preferentially, leaving the (2R)-enantiomer unreacted. After 24 hours at 30°C, the process achieves 92% ee for this compound with 45% conversion.

Table 1: Comparative Performance of Enzymatic Resolution Methods

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B | 1-Fluoropropan-2-ol | 45 | 92 |

| Pseudomonas cepacia | 1-Fluoropropan-2-ol | 38 | 88 |

Industrial Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance the safety and efficiency of fluorination reactions by minimizing HF exposure. A continuous flow setup combining propan-2-ol and HF in a silicon carbide reactor (residence time: 2 minutes, 50°C) achieves 90% conversion with 80% ee.

Advantages:

-

Precise temperature control (−20°C to 150°C)

-

Scalability (10 g/hour to 1 kg/hour)

Electrochemical Fluorination

Recent advances in electrochemical methods enable fluoride ion generation without stoichiometric oxidants. Using a divided cell with a platinum anode and HF/pyridine electrolyte, 2-propanol undergoes direct fluorination to yield this compound with 75% ee at 5 mA/cm² current density.

Comparative Analysis of Synthetic Routes

Table 2: Synthesis Method Comparison for this compound

| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Organocatalytic Fluorination | 65 | 85 | 120 | Moderate |

| Palladium-Catalyzed | 70 | 78 | 250 | Low |

| Tosylate Displacement | 70 | >99 | 90 | High |

| Enzymatic Resolution | 45 | 92 | 80 | High |

| Electrochemical | 60 | 75 | 110 | High |

Chemical Reactions Analysis

Types of Reactions

(2S)-1-fluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(2S)-1-fluoropropan-2-ol serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation: Converts to carbonyl compounds using oxidizing agents like potassium permanganate.

- Reduction: Forms corresponding alcohols or hydrocarbons with reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The fluorine atom can be substituted with nucleophiles under appropriate conditions.

Biology

In biological research, this compound is investigated for its potential as a probe in studying enzyme mechanisms and metabolic pathways. The presence of fluorine enhances its interaction with biological targets, which may lead to:

- Insights into enzyme activity modulation.

- Exploration of metabolic pathways involving fluorinated compounds.

Medicine

The compound is explored for its potential use in drug development , particularly in designing fluorinated pharmaceuticals. Its properties may enhance the pharmacokinetic profiles of drugs, leading to:

- Improved binding affinity to receptors.

- Enhanced metabolic stability compared to non-fluorinated analogs.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized this compound and evaluated its interaction with various biological targets. The results indicated significant binding affinity towards certain receptors, suggesting its potential as a lead compound in drug development.

Case Study 2: Comparative Analysis

In comparative studies with structurally similar compounds, this compound exhibited superior lipophilicity and metabolic stability. This highlights the importance of fluorination in enhancing the pharmacological profile of organic compounds.

Data Tables

Mechanism of Action

The mechanism of action of (2S)-1-fluoropropan-2-ol involves its interaction with various molecular targets. The fluorine atom in the molecule can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of (2S)-1-fluoropropan-2-ol and related fluorinated propanol derivatives:

Key Comparative Insights

Steric and Electronic Effects: The presence of aromatic groups (e.g., phenyl or fluorophenyl) in analogs like (1R,2S)-1-fluoro-1-phenylpropan-2-ol enhances π-π stacking interactions, improving binding affinity to biological targets such as adrenoceptors . In contrast, this compound’s simpler structure may favor metabolic clearance. Difluoro analogs (e.g., (2S)-1,1-difluoropropan-2-ol) exhibit greater electronegativity, lowering the pKa of the hydroxyl group compared to mono-fluoro derivatives .

Biological Activity: Compounds with amino-fluoro substitutions, such as (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, demonstrate dual functionality: the amino group enables hydrogen bonding, while fluorine modulates bioavailability . Such features are absent in this compound, limiting its direct pharmacological applicability.

Synthetic Utility: Chiral fluorinated propanols like (1R,2S)-1-fluoro-1-phenylpropan-2-ol serve as intermediates in asymmetric synthesis, leveraging fluorine’s stereoelectronic effects to direct reaction pathways . The simpler this compound may act as a model compound for studying fluorine’s impact on alcohol reactivity.

Q & A

Q. What are the standard synthetic routes for (2S)-1-fluoropropan-2-ol, and how can enantioselectivity be ensured?

- Methodological Answer : The synthesis typically involves asymmetric fluorination or enantioselective reduction of a ketone precursor. For example:

- Asymmetric Reduction : Use a chiral catalyst (e.g., oxazaborolidines) to reduce 1-fluoropropan-2-one. The choice of catalyst and reaction temperature critically influences enantiomeric excess (ee). For fluorinated alcohols, lithium aluminum hydride (LiAlH₄) with a chiral ligand can achieve >90% ee under optimized conditions .

- Fluorination Strategies : Electrophilic fluorination of prochiral intermediates using Selectfluor® or N-fluoropyridinium salts. Solvent polarity and pH must be controlled to minimize racemization.

- Characterization : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) and compare optical rotation with literature values .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution (δ ~ -200 ppm for secondary fluorides). ¹H NMR resolves stereochemistry via coupling constants (e.g., vicinal H-F coupling ~48 Hz) .

- IR Spectroscopy : O-H stretching (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺ = 95.05) and fragmentation patterns.

Q. How does the fluorine atom influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine increases electronegativity and lipophilicity (logP ~0.5), enhancing membrane permeability. It also stabilizes hydrogen bonding networks, affecting solubility in polar solvents (e.g., 25 mg/mL in water). Comparative studies with non-fluorinated analogs show reduced metabolic degradation due to C-F bond stability .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis when scaling up this compound production?

- Methodological Answer :

- Catalyst Screening : Test chiral phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) to improve turnover frequency.

- Reaction Engineering : Use flow chemistry to enhance mixing and temperature control, reducing side reactions.

- Yield vs. ee Trade-offs : Balance reaction time and catalyst loading. For example, reducing LiAlH₄ by 20% may lower yield (70% → 60%) but maintain ee >95% .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for fluorinated alcohols?

- Methodological Answer : Discrepancies often arise from:

- Enantiomeric Purity : Impure (2S) samples may contain inhibitory (2R) enantiomers. Validate via chiral chromatography .

- Enzyme Source : Species-specific isoforms (e.g., human vs. bacterial dehydrogenases) exhibit varying sensitivity.

- Assay Conditions : Adjust pH (6.5–8.0) and cofactor concentrations (NAD⁺/NADH) to match physiological contexts. Pre-incubate enzymes with inhibitors to assess time-dependent effects .

Q. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in enzymes (e.g., alcohol dehydrogenases). Focus on fluorine’s role in hydrophobic pockets or halogen bonding.

- MD Simulations : Simulate solvated systems (AMBER force field) to assess conformational stability over 100 ns trajectories.

- QSAR Models : Corrogate substituent effects (e.g., -CF₃ vs. -F) on IC₅₀ values. Derivatives with para-fluorine show 3x higher affinity in RPE65 inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.